5-Iodchinolin-8-ol

Übersicht

Beschreibung

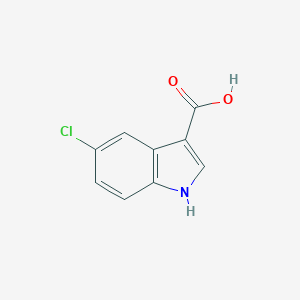

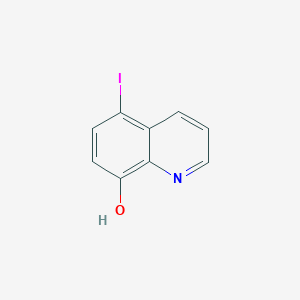

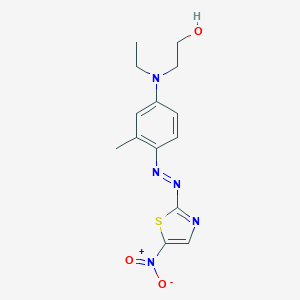

5-Iodo-8-quinolinol, also known as IQ, is a heterocyclic organic compound that contains a quinoline ring with an iodine atom at the 5-position. It has been extensively studied due to its unique chemical properties and potential applications in various fields, including medicinal chemistry, material science, and environmental science.

Wissenschaftliche Forschungsanwendungen

Antifungal Behandlung

5-Iodchinolin-8-ol, allgemein bekannt als Clioquinol, wurde als antifungale Creme zur Behandlung verschiedener Pilzinfektionen eingesetzt . Seine Wirksamkeit gegen Pilze macht es zu einer wertvollen Verbindung in der Dermatologie, insbesondere bei Hauterkrankungen wie Fußpilz und Ringelflechte.

Antibakterielles Mittel

Die Verbindung zeigt antibakterielle Eigenschaften, wodurch sie in Cremes zur Behandlung von Hautinfektionen nützlich ist . Seine Fähigkeit, das Bakterienwachstum zu hemmen, ermöglicht es, in Situationen eingesetzt zu werden, in denen die Integrität der Haut durch bakterielle Besiedlung beeinträchtigt ist.

Antiprotozoale Aktivität

Die Forschung hat gezeigt, dass this compound eine Aktivität gegen protozoale Infektionen wie Leishmaniose hat . Es wurde auf seine Wirksamkeit gegen Leishmania-Arten untersucht und zeigt sich vielversprechend als potenzielles antiprotozoales Therapeutikum.

Chelattherapie

This compound wurde als Chelator von Metallionen, insbesondere Kupfer und Zink, untersucht . Diese Eigenschaft ist im Zusammenhang mit neurodegenerativen Erkrankungen wie Alzheimer wichtig, bei denen eine Dysregulation von Metallionen eine Rolle spielt.

Antineoplastische Eigenschaften

Als antineoplastisches Mittel kann this compound Anwendungen in der Krebstherapie haben . Seine Rolle bei der Hemmung der Proliferation neoplastischer Zellen könnte zur Entwicklung neuer Krebsmedikamente genutzt werden.

Dermatologische Anwendungen

In Kombination mit anderen Verbindungen wie Hydrocortison wird this compound zur Behandlung verschiedener Dermatosen eingesetzt, darunter Ekzeme und Dermatitis . Seine entzündungshemmenden Eigenschaften machen es zu einem vielseitigen Mittel in dermatologischen Präparaten.

Veterinärmedizin

Die Verbindung wurde auch für die Verwendung in der Veterinärmedizin zugelassen . Seine breite antimikrobielle Aktivität ist vorteilhaft bei der Behandlung von Infektionen bei Tieren und trägt zur Tiergesundheit und zum Tierschutz bei.

Forschungswerkzeug in der Zellbiologie

Aufgrund seiner Fähigkeit, zelluläre Reaktionen wie Veränderungen des mitochondrialen Membranpotenzials und der Produktion von reaktiven Sauerstoffspezies zu induzieren, dient this compound als wertvolles Forschungswerkzeug in Studien der Zellbiologie . Es hilft beim Verständnis zellulärer Mechanismen und Reaktionen auf externe Reize.

Wirkmechanismus

Target of Action

5-Iodoquinolin-8-ol, also known as 5-Iodo-8-quinolinol or 8-Quinolinol, 5-iodo-, is primarily used against Entamoeba histolytica . It is active against both cyst and trophozoites that are localized in the lumen of the intestine . It is considered the drug of choice for treating asymptomatic or moderate forms of amebiasis .

Mode of Action

It is known to be bacteriostatic . It acts by chelation of ferrous ions essential for metabolism .

Biochemical Pathways

The compound interferes with the ion homeostasis of the pathogen, acting as a metal chelator for zinc, copper, and iron . This interference with essential metal ions disrupts the biochemical pathways of the pathogen, inhibiting its growth and reproduction .

Pharmacokinetics

Topical absorption of 5-Iodoquinolin-8-ol is rapid and extensive, especially when the skin is covered with an occlusive dressing or if the medication is applied to extensive or eroded areas of the skin . Application of the compound to extensive or eroded areas of the skin may lead to increased protein-bound iodine (PBI) levels within 1 week .

Result of Action

The result of the action of 5-Iodoquinolin-8-ol is the inhibition of the growth and reproduction of the pathogen, leading to its eventual elimination from the host organism . It can inhibit yeast-hyphae transition and biofilm formation in Candida albicans . The effect on the cell membrane is different depending on different concentrations of the compound .

Action Environment

The efficacy and stability of 5-Iodoquinolin-8-ol can be influenced by environmental factors such as the presence of metal ions in the environment . The antifungal effects of the compound can be reversed by exogenous addition of metal ions . Conversely, the minimum inhibitory concentration of the compound is decreased in media supplemented with exogenous metal chelators .

Biochemische Analyse

Biochemical Properties

5-Iodoquinolin-8-ol has been found to have antibacterial and antifungal properties . It acts as a chelator, forming bonds with central copper atoms at two or more points . This interaction with copper ions suggests that it may interact with enzymes and proteins that require copper as a cofactor .

Cellular Effects

The compound has been shown to have significant effects on cells, particularly in the context of fungal infections . For instance, it can inhibit hyphae formation and biofilm formation in Candida albicans . It also disrupts the cell membrane directly at high concentrations and induces depolarization of the membrane at low concentrations .

Molecular Mechanism

The molecular mechanism of 5-Iodoquinolin-8-ol involves its ability to chelate and redistribute metals, particularly copper . This chelation can interfere with the function of enzymes that require these metals as cofactors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Iodoquinolin-8-ol can change over time . For example, it has been observed that the compound’s ability to inhibit yeast-hyphae transition and biofilm formation in Candida albicans can vary depending on the concentration and duration of exposure .

Dosage Effects in Animal Models

In animal models, the effects of 5-Iodoquinolin-8-ol can vary with different dosages . For instance, in a study involving mice, it was found that the compound could restore memory deficits induced by copper–cholesterol when administered at certain dosages .

Metabolic Pathways

5-Iodoquinolin-8-ol can interfere with ion homeostasis, acting as a metal chelator for zinc, copper, and iron . This suggests that it may be involved in metabolic pathways that involve these metals .

Transport and Distribution

It is known that the compound can disrupt the cell membrane and induce membrane depolarization , which could potentially influence its distribution within cells.

Subcellular Localization

Given its ability to disrupt cell membranes and chelate metals , it is possible that it may localize to areas of the cell where these metals are concentrated.

Eigenschaften

IUPAC Name |

5-iodoquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQZNPQQZDQDPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80157344 | |

| Record name | 5-Iodo-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13207-63-1 | |

| Record name | 5-Iodo-8-quinolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013207631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxy-5-iodoquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Iodo-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q & A

Q1: How does the antifungal activity of 5-Iodo-8-quinolinol differ from its parent compound, 8-quinolinol?

A: Research suggests that 5-Iodo-8-quinolinol and 8-quinolinol might exert their antifungal effects through different mechanisms. While certain thiol-containing compounds can reverse the fungitoxicity of 8-quinolinol, they do not exhibit the same effect on 5-Iodo-8-quinolinol. [] This difference suggests distinct modes of action for these two compounds. Further research is needed to fully elucidate the specific mechanisms involved.

Q2: Are there synergistic effects when 5-Iodo-8-quinolinol is combined with other antifungal agents?

A: Studies have explored the combined antifungal action of 8-quinolinol and its copper(II) bischelate with various agents, including 5-Iodo-8-quinolinol. Interestingly, the combination of 8-quinolinol and 5-Iodo-8-quinolinol did not demonstrate significant synergistic effects against the tested fungi. [] This finding highlights the complexity of antifungal interactions and the need for further investigation to identify optimal combinations for enhanced efficacy.

Q3: What is the structural difference between 5-Iodo-8-quinolinol and 7-Iodo-8-quinolinol?

A: While both compounds are iodinated derivatives of 8-quinolinol, they differ in the position of the iodine atom on the quinoline ring. Confirmation of the 7-iodo isomer's structure was achieved through X-ray crystallography, revealing the absence of bifurcated hydrogen bonds potentially due to steric hindrance from the iodine atom at the C7 position. [] This structural detail is crucial for understanding potential differences in their chemical properties and biological activities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,3R,5R,6S,7S,11S)-6-Hydroxy-3-methyl-8-methylidene-4,10,15-trioxatetracyclo[11.2.1.03,5.07,11]hexadec-13(16)-ene-9,14-dione](/img/structure/B80607.png)

![7-Chloro-7,12-dihydrobenzo[c]phenarsazine](/img/structure/B80616.png)